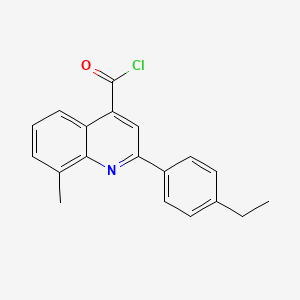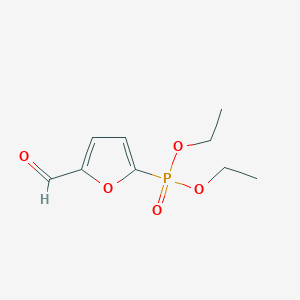
Diethyl (5-formylfuran-2-yl)phosphonate
Übersicht
Beschreibung
Diethyl (5-formylfuran-2-yl)phosphonate is an organic compound that belongs to the furan class of compounds . It has a molecular weight of 232.17 . The compound is in liquid form .
Synthesis Analysis
The synthesis of Diethyl (5-formylfuran-2-yl)phosphonate involves two steps . In Step A, a solution of 2-furaldehyde diethyl acetal (1 mmole) in THF (tetrahydrofuran) is treated with nBuLi (1 mmole) at -78 C. After 1 h, diethyl chlorophosphate (1.2 mmole) is added and the reaction is stirred for 40 min. Extraction and evaporation give a brown oil . In Step B, the resulting brown oil is treated with 80% acetic acid at 90 C. for 4 h. Extraction and chromatography give compound 1 as a clear yellow oil .Molecular Structure Analysis
The IUPAC name of the compound is diethyl 5-formyl-2-furylphosphonate . The InChI Code is 1S/C9H13O5P/c1-3-12-15(11,13-4-2)9-6-5-8(7-10)14-9/h5-7H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
Diethyl (5-formylfuran-2-yl)phosphonate is a liquid . It has a molecular weight of 232.17 . The compound’s boiling point and other physical properties are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Diethyl (5-formylfuran-2-yl)phosphonate and related compounds have been studied for their unique chemical properties and reactivity. For instance, diethyl (5-hydroxy-2-oxopentyl)phosphonate has been synthesized through hydrogenation, displaying unexpected reactions like ring opening. This showcases the reactive nature of such compounds, often leading to unexpected products under certain conditions.
Stereochemistry and Mass Spectrometry
The stereochemistry of diethyl phosphonates is of interest in scientific research. For example, diastereoisomers of diethyl 5-substituted (2-thioxo-imidazolidin-4-yl)phosphonates have been analyzed using electron ionization mass spectrometry (Drabik et al., 2010). These studies help in understanding the differential fragmentation patterns of cis- and trans-diastereoisomers, crucial for chemical analysis and identification.
Luminescent Properties
The luminescent properties of certain phosphonate compounds, like Ru(II) bipyridyl complexes with diethyl phosphonate ligands, are explored for potential applications. These complexes display pH-dependent photophysical behavior and can be quenched efficiently by certain metal ions (Montalti et al., 2000). Such properties are valuable in the development of new luminescent materials and sensors.
Herbicidal Activity
Compounds like diethyl [(5-amino-4-cyano-3-methylsulfanyl-pyrazol-1-yl)–(4-fluorophenyl)methyl] phosphonate show promising herbicidal activity against various plant species (Xiao et al., 2008). Such research contributes to the development of new agrochemicals.
Polymer Chemistry
In polymer chemistry, phosphonate-containing polymers are synthesized for various applications. For instance, the synthesis of novel triazole-containing phosphonate polymers has been reported, showing the potential of these compounds in the field of polymer chemistry (Dolan et al., 2015).
Antitumor Properties
Phosphonate derivatives have been studied for their antitumor properties. For example, compounds like 3,5-bis(arylidene)-4-piperidones modified with diethyl[(aryl)methyl]phosphonate moiety showed inhibitory properties toward various human cancer cell lines (Makarov et al., 2016).
Corrosion Inhibition
α-Aminophosphonates like diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate have been studied as corrosion inhibitors for mild steel in hydrochloric acid, showing significant efficiency (Gupta et al., 2017).
Antimicrobial Activity
Research has been conducted on the antimicrobial activity of substituted diethyl phosphonates, showing effectiveness against various microbial strains (Sarva et al., 2022).
Eigenschaften
IUPAC Name |
5-diethoxyphosphorylfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13O5P/c1-3-12-15(11,13-4-2)9-6-5-8(7-10)14-9/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENWRUJQHNQBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(O1)C=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (5-formylfuran-2-yl)phosphonate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


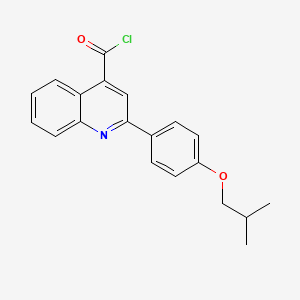
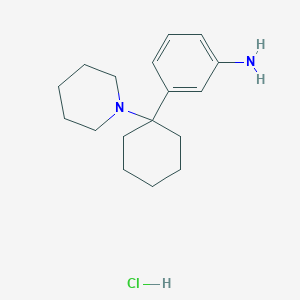
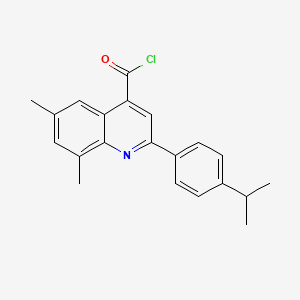
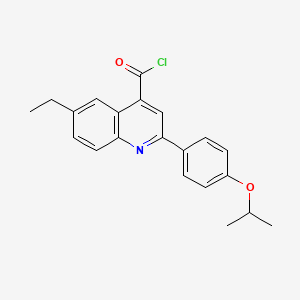
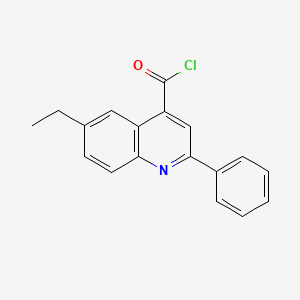
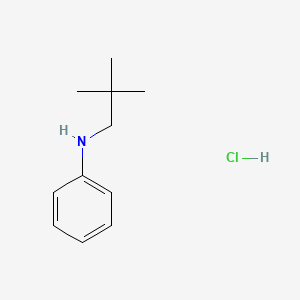
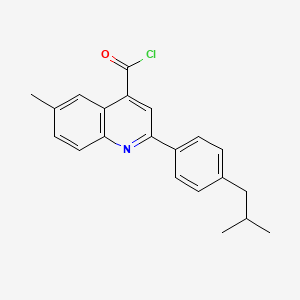
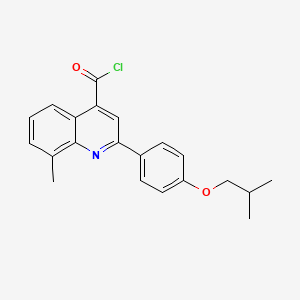

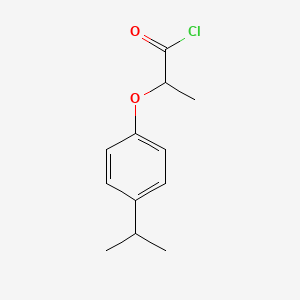
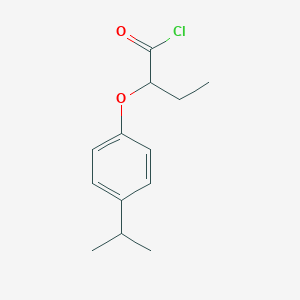
![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393899.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393900.png)
